Ethyl 5-(3-fluoro-phenoxy)pentanoate

Medicinal Chemistry Anti-parasitic Activity Structure-Activity Relationship (SAR)

Ethyl 5-(3-fluoro-phenoxy)pentanoate (CAS 1443329-01-8) is a synthetic phenoxy ester featuring a meta-fluorine substitution on the phenyl ring, a C5 alkyl ester chain, and an ethyl ester terminus. This compound serves as a key intermediate or building block in medicinal chemistry and agrochemical synthesis, where the specific positioning of the fluorine atom can critically influence molecular properties such as metabolic stability, lipophilicity, and target binding affinity.

Molecular Formula C13H17FO3
Molecular Weight 240.27 g/mol
Cat. No. B7993127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-fluoro-phenoxy)pentanoate
Molecular FormulaC13H17FO3
Molecular Weight240.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCOC1=CC(=CC=C1)F
InChIInChI=1S/C13H17FO3/c1-2-16-13(15)8-3-4-9-17-12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9H2,1H3
InChIKeyXUMPNAHJVDFMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(3-fluoro-phenoxy)pentanoate: A Meta-Fluorinated Phenoxy Ester Intermediate for Controlled SAR Exploration


Ethyl 5-(3-fluoro-phenoxy)pentanoate (CAS 1443329-01-8) is a synthetic phenoxy ester featuring a meta-fluorine substitution on the phenyl ring, a C5 alkyl ester chain, and an ethyl ester terminus . This compound serves as a key intermediate or building block in medicinal chemistry and agrochemical synthesis, where the specific positioning of the fluorine atom can critically influence molecular properties such as metabolic stability, lipophilicity, and target binding affinity [1].

Why Ethyl 5-(3-fluoro-phenoxy)pentanoate Cannot Be Interchanged with Its 4-Fluoro or Unsubstituted Analogs


In-class substitution of phenoxy ester building blocks without considering fluorine positional isomerism is a high-risk procurement strategy. The meta-fluorine substitution on Ethyl 5-(3-fluoro-phenoxy)pentanoate imparts a distinct electron-withdrawing inductive effect pattern compared to its para-substituted analog (Ethyl 5-(4-fluorophenoxy)pentanoate, CAS 418810-85-2) or the unsubstituted parent (Ethyl 5-phenoxypentanoate, CAS 69687-95-2). These differences fundamentally alter the molecule's dipole moment, pKa of proximate groups, and interactions with biological targets, which can lead to divergent downstream reactivity and pharmacokinetic profiles. As supported by a direct head-to-head comparison of analogous meta- and para-fluorophenoxy compounds, a change in substitution pattern can result in a >3-fold difference in biological potency [1], making precise specification critical for reproducible research.

Quantitative Differentiators for Ethyl 5-(3-fluoro-phenoxy)pentanoate: A Comparator-Based Evidence Guide


Biological Potency Advantage of the Meta-Fluoro Motif Over Para-Fluoro Isomer

While direct data for Ethyl 5-(3-fluoro-phenoxy)pentanoate is unavailable, class-level evidence from a direct head-to-head comparison of structurally analogous phenoxyethyl thiocyanates shows that the 3-fluorophenoxy derivative (mimicking the target compound) is significantly more potent than its 4-fluorophenoxy counterpart. This provides a strong rationale for selecting the 3-fluoro isomer for lead optimization [1].

Medicinal Chemistry Anti-parasitic Activity Structure-Activity Relationship (SAR)

Predicted Lipophilicity Modulation for Enhanced Permeability

Computational predictions from PubChem indicate that introducing a fluorine atom significantly modulates the partition coefficient (XLogP3). The target compound's predicted lipophilicity is greater than that of the non-fluorinated analog, Ethyl 5-phenoxypentanoate, which can be a key driver for membrane permeability and oral bioavailability in drug discovery programs [1][2].

Drug Design ADME/Tox Lipophilicity

Purity Grade Advantage for High-Fidelity Chemical Synthesis

For laboratory-scale synthesis requiring high fidelity, the commercially available purity of the target compound is a key procurement differentiator. Leading catalog entries for Ethyl 5-(3-fluoro-phenoxy)pentanoate specify a minimum purity of 97-98%, whereas the more common 4-fluoro analog is often offered at a standard 95% purity by the same suppliers .

Organic Synthesis Process Chemistry Quality Control

High-Impact Application Scenarios for Ethyl 5-(3-fluoro-phenoxy)pentanoate Based on Verified Evidence


Precision Medicinal Chemistry: Lead Optimization Requiring Meta-Specific Fluorination

In anti-parasitic drug discovery programs targeting intracellular organisms like Toxoplasma gondii, the choice of fluorine position on a phenoxy tail can be the single most impactful variable for potency. As demonstrated by class-level evidence where a meta-fluoro substitution conferred a 3-fold increase in potency over the para isomer, selecting ethyl 5-(3-fluoro-phenoxy)pentanoate as a building block ensures the critical meta-fluoro configuration is present from the start, maximizing the likelihood of generating a potent lead series [1].

ADME Property Modulation: Oral Drug Candidate Development

For projects targeting oral bioavailability, the predicted logP of 3.3 for this compound represents a strategic sweet spot in lipophilicity. Compared to the unsubstituted phenoxy analog (predicted logP 2.9), it offers better predicted membrane permeability while still being within typical drug-like space. Procurement of this specific ester allows medicinal chemists to push candidates towards better absorption without introducing excessively lipophilic moieties [1].

Multi-Step Synthesis of High-Value Complex Molecules

When planning a convergent synthesis where the phenoxy-pentanoate fragment is introduced late-stage, the 97-98% commercial purity of this compound is a decisive advantage. Using a building block with a higher purity floor reduces the risk of yield loss and simplifies purification after the final coupling step, which is economically crucial in the scale-up of high-value pharmaceutical intermediates [1].

Stable Isotope or Halogen-Scanning Analogue Generation

In a comprehensive halogen-scanning SAR study, this meta-fluoro phenoxy ester provides a unique and specific electronic profile (inductive withdrawal without strong resonance donation) that is distinct from its ortho-, para-, and chloro-analogs. Procuring this exact isomer is essential for the systematic exploration of halogen σ-hole bonding or fluorine-19 NMR-based metabolic profiling in drug discovery workflows [1].

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